molecular formula C24H23N3O3 B2853420 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide CAS No. 314076-10-3

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B2853420
CAS No.: 314076-10-3
M. Wt: 401.466
InChI Key: BSPKBHZPECRYJE-PCLIKHOPSA-N
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Description

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound featuring a carbazole core, an ethoxy group, a hydroxy group, and a hydrazide functional group. This compound is of interest in various scientific research applications due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the carbazole core. The reaction conditions may include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The ethoxy and hydroxy groups are introduced through subsequent reactions involving ethylating agents and hydroxylating agents, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The carbazole core can be reduced to form a more saturated structure.

  • Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of more saturated carbazole derivatives.

  • Substitution: : Formation of compounds with different substituents on the ethoxy group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide exhibit notable antimicrobial properties. For instance, derivatives of carbazole have been synthesized and tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These studies reveal that certain modifications enhance the antimicrobial efficacy, suggesting that the compound could play a role in developing new antimicrobial agents .

Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly due to the presence of the carbazole moiety, which is known for its ability to intercalate DNA and inhibit topoisomerase enzymes. Studies have shown that similar carbazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Carbazole derivatives are known to act as hole transport materials due to their high triplet energy levels and good thermal stability. Research has demonstrated that incorporating such compounds into OLEDs enhances their efficiency and stability, leading to brighter and longer-lasting displays .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors like carbazole and various aldehydes or ketones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Garudacharia et al. (2020)Antimicrobial ActivityIdentified significant activity against Mycobacterium smegmatis with derivatives showing MIC values as low as 6.25 µg/ml .
Recent Advances in OLEDsMaterial ApplicationsDemonstrated enhanced efficiency in OLEDs with carbazole derivatives, contributing to advancements in display technology .
Synthesis of Heteroaromatic CompoundsSynthesis TechniquesProvided insights into effective synthetic routes for carbazole-based compounds, emphasizing their versatility in medicinal chemistry .

Mechanism of Action

The mechanism by which 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide exerts its effects would depend on its specific biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Carbazole derivatives: : Other carbazole-based compounds with different substituents.

  • Hydrazide derivatives: : Compounds containing the hydrazide functional group with various substituents.

Uniqueness

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research.

Biological Activity

3-(9H-Carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide, also known by its CAS number 314076-10-3, is a compound of interest due to its potential biological activities. This hydrazone derivative combines the structural motifs of carbazole and phenolic components, which have been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3} with a molar mass of 401.46 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C24H23N3O3
CAS Number 314076-10-3
Molar Mass 401.46 g/mol
Synthesis Method Condensation reaction between carbazole and substituted hydrazones

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the carbazole moiety is known to exhibit antioxidant properties, while the phenolic component contributes to its potential as an anti-inflammatory agent.

Key Mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The phenolic structure is known to inhibit pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies have suggested that carbazole derivatives possess antimicrobial activity against a range of pathogens.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of similar carbazole derivatives, providing insights into the potential effects of this compound.

  • Antioxidant Activity : Research indicates that carbazole derivatives can effectively reduce oxidative stress markers in cellular models.
  • Cytotoxicity Assays : Compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential anticancer properties.

Case Studies

  • Study on Anticancer Properties : A study published in European Journal of Medicinal Chemistry explored the anticancer activity of various carbazole derivatives, highlighting their ability to induce apoptosis in human cancer cell lines (Xie et al., 2017) . The findings suggest that modifications similar to those in our compound could enhance efficacy.
  • Antimicrobial Activity Analysis : Another investigation assessed the antimicrobial properties of carbazole-based compounds against Gram-positive and Gram-negative bacteria, showing promising results that indicate a broad-spectrum activity (De Gruyter, 2024) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stressXie et al., 2017
CytotoxicityInduction of apoptosis in cancer cellsDe Gruyter, 2024
AntimicrobialBroad-spectrum activity against bacteriaPubMed Study

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-2-30-23-15-17(11-12-22(23)28)16-25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15-16,28H,2,13-14H2,1H3,(H,26,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKBHZPECRYJE-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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